
2-(3-Methoxyphenyl)-2-oxoethyl 5-(naphthalen-1-ylamino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and a naphthalenylcarbamoyl butanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate typically involves a multi-step process:
-
Formation of the Methoxyphenyl Oxoethyl Intermediate
- Starting with 3-methoxybenzaldehyde, it undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 2-(3-methoxyphenyl)-2-oxoethyl acetate.
-
Formation of the Naphthalenylcarbamoyl Butanoate Intermediate
- Separately, naphthalene-1-carboxylic acid is reacted with butanoyl chloride in the presence of a base like pyridine to form naphthalen-1-yl butanoate.
-
Coupling Reaction
- The final step involves the coupling of the two intermediates. The 2-(3-methoxyphenyl)-2-oxoethyl acetate is reacted with naphthalen-1-yl butanoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate may involve optimized reaction conditions, such as:
- Use of continuous flow reactors to enhance reaction efficiency.
- Employment of automated systems for precise control of reaction parameters.
- Utilization of high-purity reagents and solvents to ensure product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate.
Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(phenyl)carbamoyl]butanoate: Similar structure but with a phenyl group instead of a naphthalenyl group.
2-(3-Methoxyphenyl)-2-oxoethyl 4-[(benzyl)carbamoyl]butanoate: Similar structure but with a benzyl group instead of a naphthalenyl group.
Uniqueness
- The presence of the naphthalenyl group in 2-(3-methoxyphenyl)-2-oxoethyl 4-[(naphthalen-1-yl)carbamoyl]butanoate imparts unique properties, such as enhanced aromaticity and potential biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C24H23NO5 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(naphthalen-1-ylamino)-5-oxopentanoate |
InChI |
InChI=1S/C24H23NO5/c1-29-19-10-4-9-18(15-19)22(26)16-30-24(28)14-6-13-23(27)25-21-12-5-8-17-7-2-3-11-20(17)21/h2-5,7-12,15H,6,13-14,16H2,1H3,(H,25,27) |
InChI-Schlüssel |
PTZNBXYRLDJTCJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


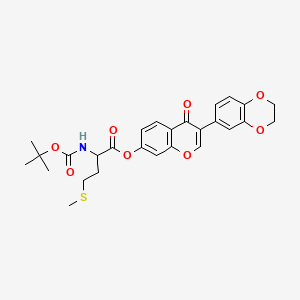



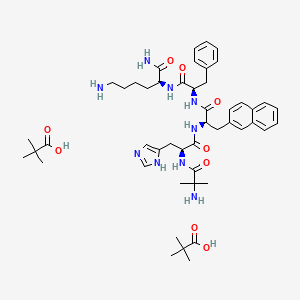

![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)
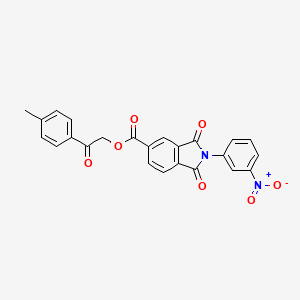
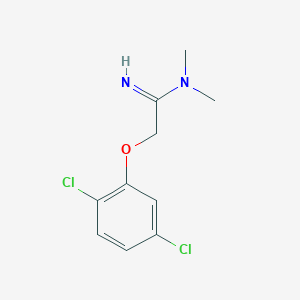
![1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12466270.png)
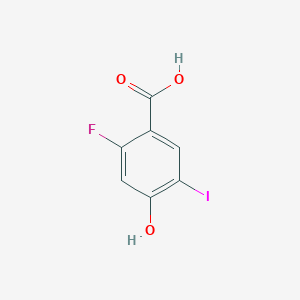
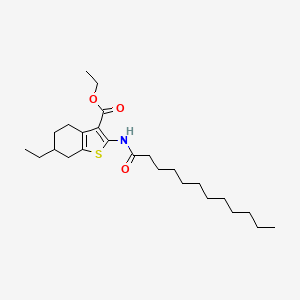
![methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12466293.png)
